Mps1-IN-1 Dihydrochloride: Technical Guide to Discovery and Synthesis
Mps1-IN-1 Dihydrochloride: Technical Guide to Discovery and Synthesis
This guide provides an in-depth technical analysis of the discovery, chemical synthesis, and biological characterization of Mps1-IN-1 dihydrochloride , a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (TTK).
Part 1: Introduction & Mechanism of Action
Monopolar Spindle 1 (Mps1) , also known as TTK , is a dual-specificity kinase that functions as the core gatekeeper of the Spindle Assembly Checkpoint (SAC) .[1] The SAC ensures genomic integrity by preventing anaphase onset until all chromosomes are properly attached to the spindle microtubules and under tension.
The Clinical Need
Mps1 is overexpressed in a wide variety of human tumors. Its inhibition forces cells with unaligned chromosomes to exit mitosis prematurely, leading to gross aneuploidy and subsequent cell death (mitotic catastrophe). This makes Mps1 a high-value target for cancer therapeutics, particularly in aggressive phenotypes like Triple-Negative Breast Cancer (TNBC).[2]
Mps1-IN-1 Profile
Mps1-IN-1 (Mps1 Inhibitor 1) was identified by Kwiatkowski et al. (2010) as a first-in-class chemical probe.
-
Chemical Class: Pyrrolopyridine derivative.[3]
-
Binding Mode: Binds to the ATP-binding pocket, forming hydrogen bonds with the hinge region (Glu603).
-
Key Potency Data:
Signaling Pathway Visualization
The following diagram illustrates the critical role of Mps1 in the SAC and the point of intervention by Mps1-IN-1.
Caption: The Spindle Assembly Checkpoint (SAC) signaling cascade. Mps1-IN-1 inhibits the apical kinase Mps1, preventing the formation of the Mitotic Checkpoint Complex (MCC) and forcing premature anaphase entry.
Part 2: Chemical Synthesis of Mps1-IN-1 Dihydrochloride
The synthesis of Mps1-IN-1 requires the construction of a 4,6-disubstituted-1H-pyrrolo[2,3-b]pyridine scaffold. The synthesis is convergent, involving the preparation of two key aniline intermediates followed by sequential coupling to the core.
Retrosynthetic Analysis[6]
-
Core: 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole derivative).
-
Fragment A (C4-Position): 2-(Isopropylsulfonyl)aniline.
-
Fragment B (C6-Position): 4-(4-Hydroxypiperidin-1-yl)-2-methoxyaniline.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Fragment A [2-(Isopropylsulfonyl)aniline]
This fragment introduces the sulfonyl group responsible for key hydrophobic interactions in the ATP pocket.
-
Alkylation: React 2-aminothiophenol with 2-iodopropane and potassium carbonate (
) in DMF at room temperature to yield 2-(isopropylthio)aniline . -
Oxidation: Treat the thioether with m-chloroperbenzoic acid (mCPBA) (2.2 equiv) in dichloromethane (DCM) at 0°C to room temperature.
-
Note: Monitor carefully to ensure full oxidation to the sulfone (
) without over-oxidizing the aniline nitrogen (though the aniline is relatively resistant compared to the sulfur).
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 2: Synthesis of Fragment B [4-(4-Hydroxypiperidin-1-yl)-2-methoxyaniline]
This fragment extends into the solvent-exposed region of the kinase.
-
Nucleophilic Aromatic Substitution: React 4-fluoro-2-methoxy-1-nitrobenzene (also known as 1-fluoro-3-methoxy-4-nitrobenzene) with 4-hydroxypiperidine (1.2 equiv) and
in DMSO at 90°C.-
Reaction: The piperidine nitrogen displaces the fluorine.
-
Product:1-(3-methoxy-4-nitrophenyl)piperidin-4-ol .
-
-
Reduction: Dissolve the nitro intermediate in Ethanol/THF. Add 10% Pd/C catalyst and stir under Hydrogen atmosphere (1 atm) for 4–6 hours.
-
Product:4-(4-hydroxypiperidin-1-yl)-2-methoxyaniline .
-
Note: Keep this aniline under inert atmosphere as electron-rich anilines are prone to oxidation.
-
Step 3: Assembly of the Core (Mps1-IN-1 Free Base)
The 4-position of the 4,6-dichloropyrrolopyridine core is significantly more reactive towards nucleophilic attack (SNAr) than the 6-position, allowing for regioselective substitution.
-
C4-Coupling (SNAr):
-
Reagents: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), Fragment A (1.1 equiv), LiHMDS (Lithium hexamethyldisilazide, 2.5 equiv).
-
Conditions: THF, reflux or sealed tube at 80-100°C.
-
Mechanism: The strong base deprotonates the aniline, which then attacks the electrophilic C4 position.
-
Intermediate: N-(2-(isopropylsulfonyl)phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine .
-
-
C6-Coupling (Buchwald-Hartwig Amination):
-
Reagents: C4-Intermediate (1.0 equiv), Fragment B (1.2 equiv),
(5 mol%), XPhos or BrettPhos (10 mol%), (3.0 equiv). -
Conditions: 1,4-Dioxane, 100°C, 12–16 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via preparative HPLC or flash chromatography (DCM/MeOH).
-
Product: Mps1-IN-1 (Free Base) .
-
Step 4: Salt Formation (Dihydrochloride)
Converting the free base to the dihydrochloride salt improves water solubility for biological assays.
-
Dissolve Mps1-IN-1 free base in minimal Methanol or DCM.
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
Stir for 30 minutes. A yellow precipitate should form.
-
Concentrate or filter the solid and wash with cold ether.
-
Final Product: Mps1-IN-1 dihydrochloride .
Synthesis Flowchart
Caption: Convergent synthesis route for Mps1-IN-1 dihydrochloride via regioselective functionalization of the pyrrolopyridine core.
Part 3: Biological Characterization & Protocols
Kinase Selectivity Profile
Mps1-IN-1 demonstrates a high degree of selectivity, a critical feature for attributing cellular phenotypes specifically to Mps1 inhibition.
| Target Kinase | Dissociation Constant ( | Fold Selectivity (vs. Mps1) |
| Mps1 (TTK) | 27 nM | 1x |
| ALK | 21 nM | ~0.8x (Equipotent) |
| LTK | 39 nM | ~1.4x |
| FAK | 440 nM | >16x |
| Insulin Receptor | 470 nM | >17x |
| JNK1 | >10,000 nM | >370x |
| Aurora B | >10,000 nM | >370x |
Data summarized from Kwiatkowski et al. (2010) and subsequent profiling.
Protocol: Cellular Checkpoint Bypass Assay
This assay validates the functional activity of Mps1-IN-1 by testing its ability to override a taxol-induced mitotic arrest.
Materials:
-
U2OS (Osteosarcoma) cells.
-
Nocodazole or Paclitaxel (Spindle poisons).
-
Mps1-IN-1 Dihydrochloride (10 mM stock in DMSO).
-
Propidium Iodide (PI) for FACS analysis or H2B-GFP for live imaging.
Procedure:
-
Synchronization: Treat U2OS cells with 2 mM Thymidine for 18 hours to synchronize them at the G1/S boundary.
-
Release & Arrest: Wash cells and release into fresh media containing 100 ng/mL Nocodazole . Incubate for 12–14 hours.
-
Result: Cells arrest in prometaphase due to SAC activation (unattached kinetochores).
-
-
Treatment: Add Mps1-IN-1 (5 µM or 10 µM) directly to the Nocodazole-containing media.
-
Control: Add DMSO only.
-
-
Monitoring:
-
Live Imaging: Monitor cells for 2–4 hours. Mps1-IN-1 treated cells should exit mitosis (flatten down, decondense chromatin) within 15–60 minutes despite the presence of Nocodazole.
-
FACS: Fix cells at t=0, 2h, 4h. Stain with PI. Control cells remain 4N (G2/M). Treated cells shift to 4N (G1 of next cycle) or 8N (polyploid) indicating mitotic exit without division (mitotic slippage).
-
Handling & Storage[7]
-
Storage: Store the solid dihydrochloride salt at -20°C (stable for >2 years).
-
Solution: DMSO stock solutions (10 mM) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Solubility: The dihydrochloride salt is soluble in water (up to ~10 mg/mL) and DMSO (>50 mg/mL).
References
-
Kwiatkowski, N., et al. (2010). "Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function."[3] Nature Chemical Biology, 6(5), 359–368.[6]
-
Jelluma, N., et al. (2010). "Release of Mps1 from kinetochores is crucial for timely anaphase onset." Journal of Cell Biology, 191(2), 281–290.
-
Hewitt, L., et al. (2010). "Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex." Journal of Cell Biology, 190(1), 25–34.
-
Chemical Probes Portal. "Mps1-IN-1 Profile."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1-IN-1 | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Monopolar Spindle 1 (Mps1) [ouci.dntb.gov.ua]
